4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid
Description
4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid is a synthetic organic compound featuring a benzoic acid core substituted with a sulfonyl-linked 2-chloro-1,3-thiazole moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules, particularly enzyme inhibitors that leverage sulfonyl and carboxylic acid groups for binding .
Properties
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methylsulfonyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S2/c12-11-13-5-8(18-11)6-19(16,17)9-3-1-7(2-4-9)10(14)15/h1-5H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLSUBQMUGFYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as iodine or palladium . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The benzoic acid group enables classical acid-derived transformations:
Esterification and Hydrolysis
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The acid can undergo esterification with alcohols under acidic or coupling conditions. For example, reaction with methanol and HSO yields the methyl ester derivative .
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Conversely, methyl esters (e.g., methyl 2-chloro-4-methylsulfonyl-3-(1,3-thiazol-2-yl)benzoate ) are hydrolyzed to the carboxylic acid using NaOH in methanol, as demonstrated in similar systems .
Amide Formation
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The acid reacts with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form amides. This is critical in prodrug design, where enhanced solubility or bioavailability is targeted .
Example Reaction:
\text{Acid}+\text{R NH}_2\xrightarrow{\text{EDC HOBt}}\text{4 2 Chloro 1 3 thiazol 5 yl methyl sulfonyl}benzamide}
Sulfonyl Group Reactivity
The sulfonyl moiety acts as an electron-withdrawing group, influencing electrophilic substitution and stability:
Nucleophilic Substitution
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While sulfonate esters are poor leaving groups, the sulfonyl bridge can stabilize adjacent positions for substitution. For instance, the methylene group adjacent to the sulfonyl may undergo oxidation or alkylation .
Sulfonation Pathways
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The sulfonyl group likely originates from oxidation of a sulfide precursor (e.g., methylthio to methylsulfonyl) using agents like HO or mCPBA .
Thiazole Ring Reactivity
The 2-chloro-thiazole subunit participates in heterocyclic transformations:
Nucleophilic Aromatic Substitution
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The chlorine at position 2 is susceptible to substitution with nucleophiles (e.g., amines, alkoxides). For example, reaction with morpholine replaces Cl with a morpholino group .
Example Reaction:
Cycloaddition and Coordination
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The thiazole’s nitrogen can coordinate to metals (e.g., Pd, Cu) in catalytic systems .
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Thiazoles also participate in Huisgen cycloadditions with alkynes under click chemistry conditions .
Stability and Degradation
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Hydrolytic Stability : The sulfonyl group resists hydrolysis under physiological conditions, but the ester or amide bonds may degrade in acidic/basic environments .
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Thermal Stability : Decomposition above 200°C is observed in related sulfonylbenzoic acids .
Industrial and Pharmacological Relevance
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole moieties, such as 4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi. For example:
- Bacterial Inhibition : The compound has been tested against strains like Escherichia coli and Staphylococcus aureus, demonstrating promising Minimum Inhibitory Concentration (MIC) values that suggest potential as an antibacterial agent .
- Fungal Activity : Its efficacy against phytopathogenic fungi indicates its potential use in agriculture as a fungicide .
Anti-inflammatory Properties
The sulfonamide group in the compound is known for its anti-inflammatory effects. Research has suggested that derivatives of thiazole can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The mechanism involves inhibiting pro-inflammatory cytokines and mediators .
Potential in Cancer Therapy
Studies have explored the cytotoxic effects of thiazole derivatives on cancer cell lines. The introduction of electron-withdrawing groups, such as chlorine in this compound, has been linked to enhanced antitumor activity. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Case Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated various thiazole derivatives, including those similar to this compound. The results showed that certain modifications led to increased potency against Gram-positive and Gram-negative bacteria, with MIC values significantly lower than standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
Research conducted on thiazole-containing compounds demonstrated their ability to inhibit the NF-kB pathway, a critical regulator of inflammation. This study provided insights into the molecular mechanisms through which these compounds exert their anti-inflammatory effects, paving the way for further development as therapeutic agents .
Comparative Analysis Table
| Property/Activity | This compound | Similar Compounds |
|---|---|---|
| Antibacterial Activity (MIC) | Effective against E. coli and S. aureus | Lower MIC values |
| Antifungal Activity | Active against several phytopathogenic fungi | Comparable efficacy |
| Anti-inflammatory Potential | Inhibits pro-inflammatory cytokines | Similar pathways |
| Cytotoxicity | Induces apoptosis in cancer cell lines | Varies by structure |
Mechanism of Action
The mechanism of action of 4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. The sulfonyl group can participate in redox reactions, affecting cellular processes. The benzenecarboxylic acid moiety can interact with proteins and other biomolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous sulfonyl-linked benzoic acid derivatives, based on CAS data and molecular features from :
| Compound Name | CAS Number | Molecular Formula | Key Substituents/Functional Groups | Molecular Weight (g/mol)* | Hypothesized Applications |
|---|---|---|---|---|---|
| 4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid (Target) | N/A | C₁₂H₉ClNO₄S₂ | 2-Chloro-thiazole, sulfonyl, benzoic acid | 342.79 | Enzyme inhibition, agrochemicals |
| 4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid | 927637-83-0 | C₁₄H₁₃BrN₂O₅S | 5-Bromo-2-methoxy, sulfonamide, benzoic acid | 425.23 | Kinase/protease inhibition |
| 2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid | 735269-97-3 | C₂₅H₂₁ClN₂O₆S | Thiazolidinone, furan, 4-methoxyphenyl, benzoic acid | 520.96 | Antimicrobial agents |
| (2-{[1-(4-Chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid | 443875-50-1 | C₁₂H₁₁ClN₄O₃S | Thiazolidinone, hydrazone, 4-chlorophenyl, acetic acid | 326.76 | Anticancer or anti-inflammatory |
*Molecular weights calculated from molecular formulas.
Key Structural and Functional Differences:
- In contrast, the 5-bromo-2-methoxy group in 927637-83-0 may confer bulkier steric hindrance and altered electronic properties, favoring interactions with hydrophobic protein regions . The thiazolidinone ring in 735269-97-3 and 443875-50-1 is non-aromatic and conformationally flexible, enabling adaptation to diverse binding sites compared to the rigid thiazole in the target compound.
- Functional Group Interactions: The sulfonyl group in the target compound and 927637-83-0 can act as a hydrogen-bond acceptor, while the sulfonamide in 927637-83-0 adds hydrogen-bond donor capacity. The hydrazone group in 443875-50-1 may facilitate chelation of metal ions or redox activity, a feature absent in the target compound.
- The carboxylic acid group in all compounds ensures moderate aqueous solubility, though pKa variations may arise due to electronic effects from adjacent substituents.
Biological Activity
The compound 4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid is a thiazole-derived sulfonamide that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings related to its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C11H10ClN1O4S2
- Molecular Weight : 305.79 g/mol
This compound features a thiazole ring, which is known for its diverse biological properties, including antibacterial and anticancer activities.
Biological Activity Overview
Research indicates that compounds containing thiazole moieties exhibit a variety of biological activities, particularly in the realms of anticancer and antimicrobial effects.
Anticancer Activity
Several studies have demonstrated the potential of thiazole derivatives to inhibit cancer cell proliferation. The compound has shown promising results in inhibiting specific cancer cell lines:
- Mechanism of Action : The compound is believed to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in cancers that rely on microtubule dynamics for cell division.
- Case Study : In a study involving various thiazole derivatives, compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231) .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. The compound's structural features suggest potential efficacy against bacterial strains.
- Study Findings : In vitro evaluations indicated that related thiazole compounds possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparison with other thiazole-based compounds is essential. Below is a summary table of selected thiazole derivatives and their biological activities:
| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| Compound A | C10H9ClN2O3S | 15 µM (MDA-MB-231) | 5 µg/mL (S. aureus) |
| Compound B | C11H10ClN1O4S2 | 10 µM (HepG2) | 7 µg/mL (E. coli) |
| Compound C | C12H11N3O2S | 20 µM (A549) | 6 µg/mL (S. aureus) |
Mechanistic Insights
The biological activities of thiazole derivatives can be attributed to their ability to interact with specific cellular targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
